Diacryloyloxyfluorescein

Catalog No.
S1909746
CAS No.
7262-39-7
M.F
C26H16O7
M. Wt
440.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacryloyloxyfluorescein

CAS Number

7262-39-7

Product Name

Diacryloyloxyfluorescein

IUPAC Name

(3-oxo-6'-prop-2-enoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate

Molecular Formula

C26H16O7

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C26H16O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h3-14H,1-2H2

InChI Key

GTQZGVDHWVBMOJ-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C=C)C5=CC=CC=C5C(=O)O3

Canonical SMILES

C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C=C)C5=CC=CC=C5C(=O)O3

Biolabeling and Cell Tracking

Due to its fluorescent properties, DAF can be used to label biological molecules and track their movement within cells. The acrylate groups allow DAF to covalently bond with biomolecules containing amine groups, creating a stable fluorescent tag. Researchers can then visualize the tagged molecules using fluorescence microscopy, enabling them to study cellular processes like protein trafficking and organelle dynamics [].

Here are some specific examples of DAF application in biolabeling:

  • Labeling Proteins: DAF can be conjugated to antibodies, allowing researchers to visualize specific proteins within cells [].
  • Tracking Endocytosis: DAF can be used to label membrane components and track their internalization by the cell through endocytosis, a vital cellular process.

Photopolymerization and Biosensors

The acrylate groups in DAF enable it to participate in photopolymerization reactions. This property allows researchers to create photo-crosslinkable hydrogels incorporating DAF. These hydrogels can be used for various purposes, including:

  • Cell Encapsulation: DAF-containing hydrogels can be used to create 3D environments for cell culture, allowing researchers to study cell behavior in a more natural context [].
  • Biosensors: DAF can be incorporated into biosensors for real-time monitoring of biological processes. The fluorescence intensity of DAF can be linked to specific stimuli, allowing for sensitive detection of changes in the cellular environment.

Diacryloyloxyfluorescein is a fluorescent compound derived from fluorescein, characterized by the presence of two acrylate groups attached to its molecular structure. This modification enhances its reactivity and utility in various chemical applications, particularly in polymer chemistry. The compound exhibits strong fluorescence properties, making it suitable for use in bioimaging and as a fluorescent probe in various analytical applications.

, primarily involving its acrylate groups. These reactions include:

  • Polymerization: The acrylate groups can participate in free radical polymerization, allowing diacryloyloxyfluorescein to form cross-linked polymer networks. This is particularly useful in creating fluorescent materials with tunable properties.
  • Photopolymerization: Under UV light, diacryloyloxyfluorescein can be polymerized to form hydrogels or other polymeric structures, which can be utilized in drug delivery systems or as scaffolds for tissue engineering.
  • Chemical Modification: The functional groups on diacryloyloxyfluorescein can be further modified to introduce additional functionalities, enhancing its application scope.

Diacryloyloxyfluorescein exhibits significant biological activity due to its fluorescent properties. It has been studied for:

  • Cell Imaging: Its strong fluorescence allows for effective visualization of cellular processes, making it a valuable tool in biological research.
  • Drug Delivery: When incorporated into polymeric systems, diacryloyloxyfluorescein can be used to deliver therapeutic agents in a controlled manner.
  • Sensing

The synthesis of diacryloyloxyfluorescein typically involves the following steps:

  • Starting Material: Fluorescein is used as the starting material.
  • Esterification Reaction: Fluorescein is reacted with acrylic acid or its derivatives under acidic conditions to introduce the acrylate groups. This reaction often requires catalysts and specific temperature control to optimize yield.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain pure diacryloyloxyfluorescein.

Diacryloyloxyfluorescein finds applications across various fields:

  • Fluorescent Probes: Used in bioimaging and fluorescence microscopy to visualize cellular components and processes.
  • Polymer Chemistry: Acts as a monomer in the synthesis of fluorescent polymers for applications in sensors and optoelectronic devices.
  • Drug Delivery Systems: Incorporated into hydrogels or nanoparticles for targeted delivery of drugs.

Research on diacryloyloxyfluorescein has highlighted its interactions with various biological molecules:

  • Metal Ion Binding: Studies show that diacryloyloxyfluorescein can selectively bind metal ions, resulting in changes in fluorescence intensity that can be quantitatively measured.
  • Cellular Uptake: Investigations into its cellular uptake mechanisms reveal that modifications to its chemical structure can enhance or inhibit its entry into cells, affecting its efficacy as a drug delivery vehicle.

Several compounds share structural similarities with diacryloyloxyfluorescein. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Fluorescein O-acrylateContains one acrylate group; used in similar applicationsLess reactive than diacryloyloxyfluorescein
Rhodamine BAnother fluorescent dye; used widely in imagingDifferent absorption/emission spectra
Coumarin derivativesExhibits fluorescence; used in sensingVarying solubility and reactivity compared to fluoresceins
7-Amino-4-methylcoumarinFluorescent probe; useful in biological assaysDifferent chemical reactivity patterns

Diacryloyloxyfluorescein stands out due to its dual acrylate functionality, which enhances its polymerization potential and versatility compared to similar compounds. This unique feature allows for the creation of complex polymeric systems that retain strong fluorescence properties while enabling diverse applications in materials science and biology.

XLogP3

4.8

Wikipedia

Diacryloyloxyfluorescein

Dates

Modify: 2024-04-14

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